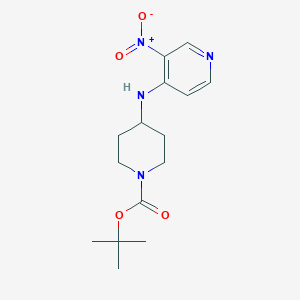
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N4O4 and a molecular weight of 322.36 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-nitropyridine-4-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Propiedades
IUPAC Name |
tert-butyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSYAFBZQFPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

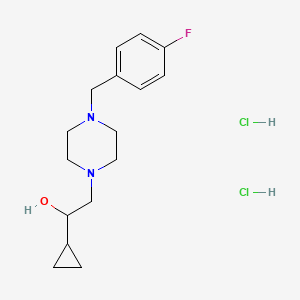
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)
![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)
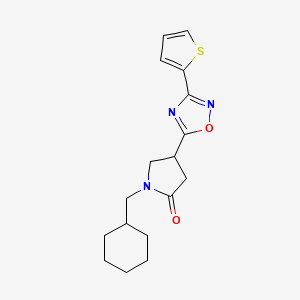
![ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354520.png)
![5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2354525.png)
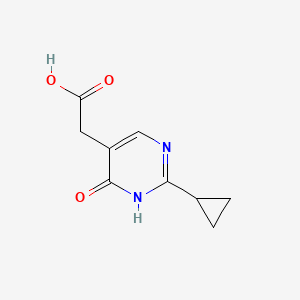
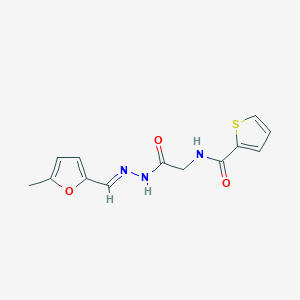
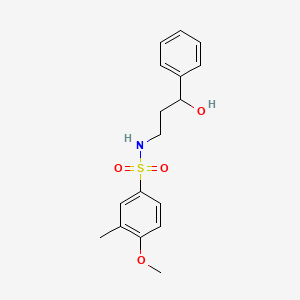
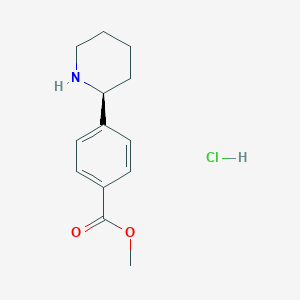
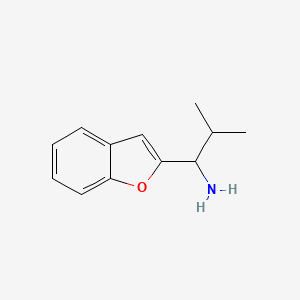
![5-Bromo-2-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2354516.png)
![2-chloro-n-[(1h-indol-2-yl)methyl]acetamide](/img/structure/B2354517.png)
